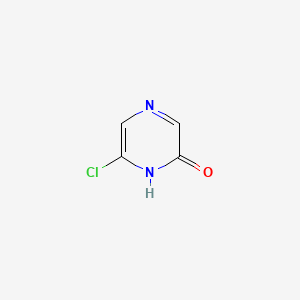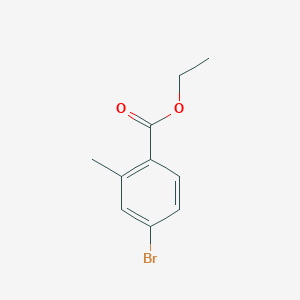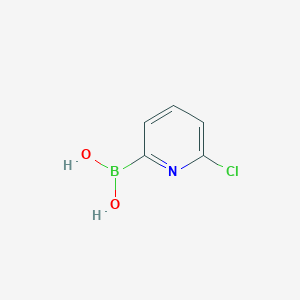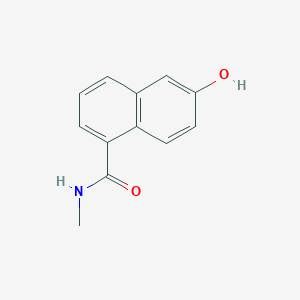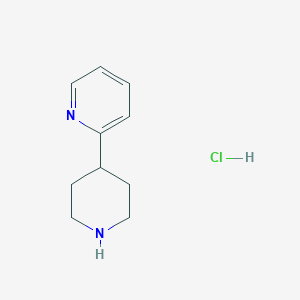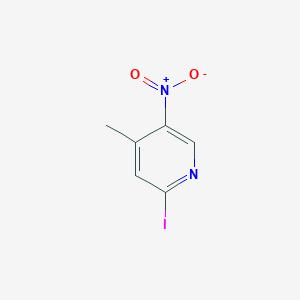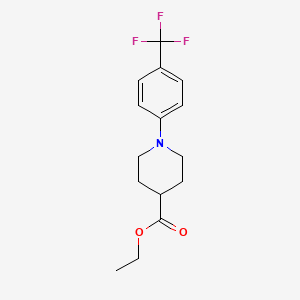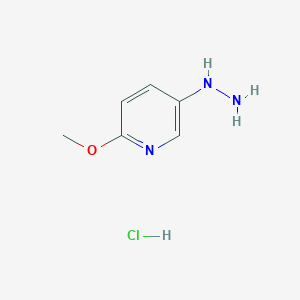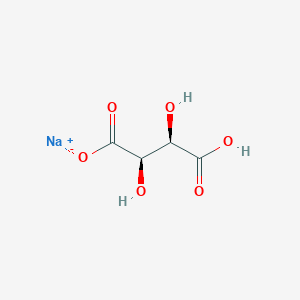
酒石酸氢钠
描述
Sodium bitartrate, also known as monosodium tartrate, is a sodium salt of tartaric acid . It is used as a food additive and is known by the E number E335 .
The empirical formula is C4H5NaO6 · H2O and the CAS Number is 6131-98-2 .
Molecular Structure Analysis
The molecular formula of Sodium bitartrate is C4H5NaO6 . It has a molecular weight of 172.07 . The percent composition is C 27.92%, H 2.93%, Na 13.36%, O 55.79% .Chemical Reactions Analysis
Sodium bitartrate can react with potassium salts in neutral, concentrated or moderately concentrated solutions to slowly produce a white, crystalline precipitate that is soluble in 6 N ammonium hydroxide and in solutions of alkali hydroxides or carbonates .Physical And Chemical Properties Analysis
Sodium bitartrate appears as white crystals . It is soluble in about 9 parts water, 2 parts boiling water, and almost insoluble in alcohol . The aqueous solution is acidic .科学研究应用
钠离子电池
酒石酸氢钠因其在钠离子电池中的应用而受到研究。钠由于其高 Na+ 离子电导率和可用性,是用于负载平衡和电动汽车中的钠/硫和钠/NiCl2 等高能电池的潜在材料。可再生能源的发展需要大容量电池,而钠离子电池可以满足这些标准,使其成为科学界关注的重点 (Delmas, 2018)。
非线性光学材料
酒石酸氢钠一水合物 (SBTMH) 被认为是一种新型有机金属非线性光学材料。SBTMH 已使用光谱、热和光学技术合成和表征。该材料表现出非线性特性,在光学和光子学领域具有潜在的应用 (Shankar 等人,2009 年)。
晶体生长和表征
已经研究了酒石酸氢钾钠在硅胶中的受控扩散,重点研究了反应物浓度、凝胶 pH 值和凝胶老化等生长参数对晶体尺寸和成核密度的影响。这项研究有助于理解结晶的运行机制以及酒石酸氢钠晶体的结构和化学计量组成 (Mathivanan & Haris, 2013)。
辐射敏感性
包括酒石酸氢钠一水合物在内的酒石酸钠化合物因其辐射敏感性而受到研究,特别是用于电子自旋共振 (ESR) 剂量测定应用。这项研究有助于了解这些化合物中辐射诱导的中间体和产率,为它们在辐射剂量测定中的潜在应用提供见解 (Bal & Tuner, 2014)。
作用机制
属性
| { "Design of the Synthesis Pathway": "Sodium bitartrate can be synthesized by reacting tartaric acid with sodium bicarbonate.", "Starting Materials": [ "Tartaric acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Dissolve 1 mole of tartaric acid in water", "Add 1 mole of sodium bicarbonate to the solution", "Stir the mixture until all the solids dissolve", "Heat the mixture to 60-70°C for 30 minutes", "Cool the mixture to room temperature", "Filter the solution to remove any insoluble impurities", "Evaporate the filtrate to dryness to obtain sodium bitartrate" ] } | |
CAS 编号 |
526-94-3 |
分子式 |
C4H6NaO6 |
分子量 |
173.08 g/mol |
IUPAC 名称 |
sodium;(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6.Na/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/t1-,2-;/m1./s1 |
InChI 键 |
GHQFLMULNSGOAR-ZVGUSBNCSA-N |
手性 SMILES |
[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.[Na] |
SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O.[Na+] |
规范 SMILES |
C(C(C(=O)O)O)(C(=O)O)O.[Na] |
其他 CAS 编号 |
60131-40-0 526-94-3 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sodium bitartrate exhibits potential as an electron spin resonance (ESR) dosimeter. Research indicates that sodium bitartrate dihydrate, in particular, displays a higher radiation yield compared to other tartrate compounds, making it suitable for measuring radiation doses []. Additionally, sodium bitartrate has shown promising results in the field of material science, particularly in the synthesis and growth of novel organometallic nonlinear optical single crystals [].
A: Studies using Reflection Absorption Infrared Spectroscopy (RAIR) reveal that sodium bitartrate interacts with nickel surfaces, forming layers of nickel and/or sodium bitartrate []. This interaction is influenced by temperature and pH. Notably, the presence of protonated tartrate species on the nickel surface, facilitated by sodium bitartrate, correlates with changes in the tautomeric ratio of molecules like methylacetoacetate, suggesting its potential in catalytic processes []. This finding highlights the ability of sodium bitartrate to modify metal surfaces and potentially influence catalytic reactions.
A: Yes, sodium rhodizonate, when buffered with a tartaric acid/sodium bitartrate solution (pH 2.8), can be used to detect lead. The procedure involves exposing a sample to the lead solution and then treating it with the sodium rhodizonate buffer. The formation of a stable purplish complex indicates the presence of lead. This method has been successfully applied for the rapid determination of lead in surface samples [].
A: Research in the early 20th century showed that sodium bitartrate, along with citric acid and their sodium salts, demonstrated a significant ability to prevent rickets in rats fed a rachitogenic diet []. The study found sodium bitartrate to be slightly more effective than tartaric acid in providing protection against rickets development. Furthermore, administering these compounds to rats with existing rickets led to noticeable healing.
A: Yes, sodium bitartrate can function as a reducing agent in the synthesis of graft copolymers. Specifically, it participates in grafting vinyl monomers onto cellulose or protein fibers []. This method utilizes an aqueous solution containing a ferrous salt, hydrogen peroxide, and sodium bitartrate. The presence of sodium bitartrate as a reducing agent enables a high graft polymerization rate while minimizing the formation of undesirable free homopolymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



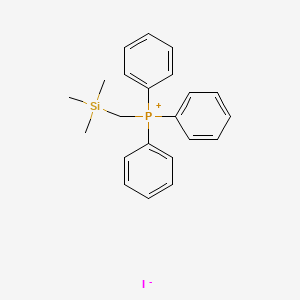

![Methyl 8-methyl-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B1592564.png)

